molecular formula C7H12O3 B3189928 Ethyl 2-formylbutanoate CAS No. 36873-42-4

Ethyl 2-formylbutanoate

Cat. No. B3189928
CAS RN: 36873-42-4
M. Wt: 144.17 g/mol
InChI Key: CAPGOHOZIOVEOQ-UHFFFAOYSA-N
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Patent
US07129351B2

Procedure details

A solution of diisopropylamine (120.6 mL, 0.86 mol) (Aldrich) in tetrahyrofuran (370 mL) was cooled to −30° C. n-Butyllithium (2.5 M in hexanes, 344.2 mL, 0.86 mol) (Aldrich) was added drop wise at such a rate that the reaction mixture temperature was kept between −30 to 0° C. The reaction mixture was then cooled to −75° C. in a dry ice-acetone bath. A solution of ethyl butyrate (100 g, 0.86 mol) (Aldrich) in tetrahydrofuran (170 mL) was added drop wise over 28 minutes and keeping the reaction temperature between −75 to −70° C. The mixture was stirred at the same temperature for an additional 30 minutes. Ethyl formate (125 mL, 1.55 mol) (Aldrich) was then added to this mixture over 25 minutes and maintaining the temperature between −75 to −70° C. The resultant mixture was allowed to warm to room temperature and stirred at room temperature for 3 hours. With external cooling in a cold water bath to keep the reaction temperature below 30° C. acetic acid (98.55 mL, 1.72 mol) was added, followed by water (430 mL) and dichloromethane (200 mL). After separating the layers, the organic layer was washed with water (300 mL). The combined water layer was extracted with dichloromethane (200 mL). The combined organic layer was washed with aqueous sodium bicarbonate solution (200 mL). The basic aqueous solution was extracted with dichloromethane (100 mL). All organic layers were then combined, dried over sodium sulfate over night, filtered and distilled to remove solvent leaving about 180 mL. (Some of the product was distilled over with tetrahydrofuran.) The residue was distilled at 65–81° C. (23 mm Hg). The fraction distilling over at 70–81° C. (23 mm Hg) gave ethyl 2-formylbutyrate. (Yield 68.35 g, 55.1%).
Name
Quantity
430 mL
Type
solvent
Reaction Step One
Quantity
120.6 mL
Type
reactant
Reaction Step Two
Quantity
344.2 mL
Type
reactant
Reaction Step Two
Quantity
370 mL
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
solvent
Reaction Step Three
Quantity
125 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
98.55 mL
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:14][CH2:15][CH3:16].[CH:21](OCC)=[O:22].C(O)(=O)C>O1CCCC1.ClCCl.O>[CH:21]([CH:14]([CH2:15][CH3:16])[C:13]([O:18][CH2:19][CH3:20])=[O:17])=[O:22]

Inputs

Step One
Name
Quantity
430 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
120.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
344.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
370 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C(CCC)(=O)OCC
Name
Quantity
170 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
125 mL
Type
reactant
Smiles
C(=O)OCC
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
98.55 mL
Type
reactant
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop wise at such a rate that the reaction mixture temperature
CUSTOM
Type
CUSTOM
Details
was kept between −30 to 0° C
CUSTOM
Type
CUSTOM
Details
between −75 to −70° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between −75 to −70° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
With external cooling in a cold water bath
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After separating the layers
WASH
Type
WASH
Details
the organic layer was washed with water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined water layer was extracted with dichloromethane (200 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with aqueous sodium bicarbonate solution (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The basic aqueous solution was extracted with dichloromethane (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate over night
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove solvent
CUSTOM
Type
CUSTOM
Details
leaving about 180 mL
DISTILLATION
Type
DISTILLATION
Details
(Some of the product was distilled over with tetrahydrofuran
DISTILLATION
Type
DISTILLATION
Details
) The residue was distilled at 65–81° C. (23 mm Hg)
DISTILLATION
Type
DISTILLATION
Details
The fraction distilling over at 70–81° C. (23 mm Hg)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C(C(=O)OCC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.